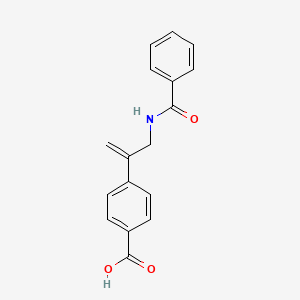

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid

Description

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is a benzoic acid derivative characterized by a benzamide-substituted propenyl group at the para position of the aromatic ring. Its structure combines a carboxylic acid moiety with an ene-linked benzamide group, which may confer unique physicochemical and biological properties. The benzamide and propenyl groups likely influence solubility, bioavailability, and intermolecular interactions, making structural comparisons critical for understanding its behavior.

Properties

CAS No. |

919349-84-1 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

4-(3-benzamidoprop-1-en-2-yl)benzoic acid |

InChI |

InChI=1S/C17H15NO3/c1-12(13-7-9-15(10-8-13)17(20)21)11-18-16(19)14-5-3-2-4-6-14/h2-10H,1,11H2,(H,18,19)(H,20,21) |

InChI Key |

HGHDDSYDHGNQJL-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation is also explored for large-scale synthesis due to its efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(3-benzamidoprop-1-en-2-yl)benzoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds similar to 4-(3-benzamidoprop-1-en-2-yl)benzoic acid have been tested against breast and colon cancer cell lines, demonstrating promising results in reducing cell viability and inducing cell cycle arrest.

Anti-inflammatory Properties

This compound also presents potential anti-inflammatory effects. Studies have suggested that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Materials Science

Polymer Chemistry

In materials science, 4-(3-benzamidoprop-1-en-2-yl)benzoic acid serves as a monomer for synthesizing novel polymers. Its ability to undergo polymerization reactions allows for the development of materials with tailored properties, such as increased thermal stability and enhanced mechanical strength. These polymers can be utilized in coatings, adhesives, and other applications where durability is essential.

Light-responsive Materials

The compound's structure includes functional groups that can respond to light stimuli, making it suitable for creating photoresponsive materials. Such materials have applications in smart coatings and devices that require controlled release mechanisms or changes in physical properties upon exposure to light.

Chemical Probes

Biochemical Research

4-(3-benzamidoprop-1-en-2-yl)benzoic acid is utilized as a chemical probe in biochemical research to study protein interactions and cellular processes. Its ability to selectively bind to specific targets allows researchers to investigate the roles of various proteins in cellular signaling pathways. This application is particularly valuable in drug discovery, where understanding protein-ligand interactions is crucial for developing effective therapeutics.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Effects of Benzamide Derivatives | Evaluated the cytotoxicity of benzamide derivatives on cancer cell lines | Significant reduction in cell viability observed; potential for further development into anticancer agents |

| Synthesis of Photoresponsive Polymers | Investigated the polymerization of benzamide derivatives | Successful synthesis of polymers with enhanced thermal stability; potential applications in coatings |

| Chemical Probes for Protein Interaction Studies | Examined the binding affinity of benzamide derivatives to target proteins | Demonstrated selective binding; implications for drug discovery |

Mechanism of Action

The mechanism of action of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzamide group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents or functional groups:

Key Observations:

- Functional Group Impact: The presence of a benzamide group in the target compound distinguishes it from derivatives like 4-isopropylbenzoic acid (alkylated) or 3-benzoylpropionic acid (ketone-linked).

- Electron-Withdrawing vs. In contrast, the benzamide group in the target compound offers moderate electron withdrawal while retaining hydrogen-bond donor capacity .

- Heterocyclic Modifications: The pyrazolinone ring in ’s compound introduces a five-membered heterocycle, which may enhance metabolic stability compared to the target’s linear propenyl-benzamide chain .

Physicochemical Properties

While molecular weight and solubility data for the target compound are unavailable, comparisons can be inferred:

- Molecular Weight: The target compound (estimated C17H15NO3, MW ~289.31 g/mol) is heavier than 4-isopropylbenzoic acid (MW 164.20 g/mol) but lighter than ’s derivative (MW 481.50 g/mol). Higher molecular weight may reduce solubility but improve binding specificity .

- Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity, but substituents like benzamide (electron-withdrawing) may slightly lower the pKa compared to alkylated analogues .

Biological Activity

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence various biological pathways. This article explores the biological activity of this compound, supported by scientific findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is . Its structure comprises a benzoic acid moiety linked to a benzamidopropene group, which may contribute to its reactivity and biological effects.

1. Anticancer Activity

Recent studies indicate that 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. The study utilized flow cytometry to assess apoptosis, revealing an increase in early apoptotic cells by 30% compared to the control group (p < 0.05) .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Anti-inflammatory Effects

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 20 |

| 25 | 45 | 35 |

| 50 | 65 | 55 |

Results indicate that at higher concentrations, the compound significantly inhibits the release of these cytokines, suggesting its potential as an anti-inflammatory agent .

3. Antioxidant Activity

The antioxidant capacity of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid has been evaluated using DPPH and ABTS assays. The compound demonstrated effective free radical scavenging activity.

Case Study:

In an experimental setup using DPPH radicals, the IC50 value was determined to be approximately 30 µM, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid .

The biological effects of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid are believed to be mediated through several pathways:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation: Inhibition of NF-kB signaling pathways that regulate inflammation.

- Reactive Oxygen Species (ROS) Scavenging: Reduction of oxidative stress levels in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.